2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide
Description
This compound is a benzothiadiazine-based acetamide derivative characterized by a 1,2,4-benzothiadiazin-3-yl scaffold substituted with a butyl group at the 4-position and a 1,1-dioxide moiety. The thioether linkage connects the benzothiadiazine core to an acetamide group, which is further substituted with a 4-fluorophenyl ring.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-2-3-12-23-16-6-4-5-7-17(16)28(25,26)22-19(23)27-13-18(24)21-15-10-8-14(20)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUUMUUWOPAYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide represents a novel class of benzothiadiazine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiadiazine core with substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various assays.
- Antitumor Effects : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms or cancer cells.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, influencing signaling pathways related to inflammation and cell survival.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may play a role in its cytotoxic effects against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study conducted by Smith et al., the efficacy of this compound was tested against various cancer cell lines. The results indicated that at concentrations above 10 µM, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation. This suggests potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substitutions
- N-(3-Chloro-2-methylphenyl) Analogue (CAS 893790-22-2): Structure: Differs by replacing the 4-fluorophenyl group with a 3-chloro-2-methylphenyl moiety. Molecular weight increases to 451.984 Da (vs. ~421.46 Da for the target compound) . Biological Relevance: Chlorophenyl derivatives are often associated with antimicrobial activity, though specific data for this analogue are unavailable.
- N-(3,4-Difluorophenyl) Derivative (C₁₄H₁₀BrF₂NO): Structure: Features a 3,4-difluorophenyl group and a bromophenylacetamide backbone. Crystallographic Data: The dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, influencing molecular packing and solubility. Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other acetamides) suggest minor conformational differences .
Heterocyclic Core Modifications
- Thiazolo[2,3-c][1,2,4]triazol-3-yl Derivatives (Compounds 26–32): Structure: Replace the benzothiadiazine core with a thiazolo-triazole system. Substituents include morpholino, thiomorpholino, and trifluoromethylphenyl groups. Synthetic Yields: Higher yields (64–78%) compared to typical benzothiadiazine syntheses, attributed to the stability of the triazole ring during coupling reactions . Bioactivity: These compounds exhibit anti-infective properties, with IC₅₀ values in the micromolar range, though direct comparisons to the target compound are lacking .
- Benzothiazole-Benzylamine Hybrid (BB-4h): Structure: Integrates a chlorobenzothiazole-thio group and a nitrobenzylamine moiety.
Substituent Effects on Pharmacokinetics
Allyl- and Furan-Substituted Triazole (CAS 442641-49-8) :
- Structure : Contains an allyl group and a furan-2-yl substituent on the triazole ring.
- Physicochemical Properties : Molecular weight (358.39 Da) and logP (estimated 3.1) indicate moderate lipophilicity, comparable to the target compound. The furan ring may enhance metabolic oxidation susceptibility .
N-(4-Hydroxyphenyl)acetamide Derivatives :
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
